molecular formula C8H10N2S B1463204 3,5-Dimethylpyridine-4-carbothioamide CAS No. 1092961-05-1

3,5-Dimethylpyridine-4-carbothioamide

Cat. No.: B1463204
CAS No.: 1092961-05-1
M. Wt: 166.25 g/mol
InChI Key: XXRQNNFAWGOBAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylpyridine-4-carbothioamide typically involves the reaction of 3,5-dimethylpyridine with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the carbothioamide group . The reaction can be represented as follows:

3,5-Dimethylpyridine+ThioureaHCl, HeatThis compound\text{3,5-Dimethylpyridine} + \text{Thiourea} \xrightarrow{\text{HCl, Heat}} \text{this compound} 3,5-Dimethylpyridine+ThioureaHCl, Heat​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylpyridine-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethylpyridine-4-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-Dimethylpyridine-4-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyridine-4-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    3,5-Dimethylpyridine-4-carboxylic acid: Contains a carboxylic acid group at position 4.

    3,5-Dimethylpyridine-4-thiol: Features a thiol group at position 4.

Uniqueness

3,5-Dimethylpyridine-4-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications .

Properties

IUPAC Name

3,5-dimethylpyridine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-5-3-10-4-6(2)7(5)8(9)11/h3-4H,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRQNNFAWGOBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678465
Record name 3,5-Dimethylpyridine-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092961-05-1
Record name 3,5-Dimethyl-4-pyridinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092961-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylpyridine-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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